4-chloro-N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a 2-aminopyridine derivative and an appropriate aldehyde or ketone.
Introduction of the 4-methoxyphenyl group: This step often involves a palladium-catalyzed Suzuki-Miyaura coupling reaction between the imidazo[1,2-a]pyridine core and a 4-methoxyphenylboronic acid.
Nitration and chlorination: The final steps involve nitration of the benzamide ring followed by chlorination to introduce the 4-chloro group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Reduction: Reduction of the nitro group yields the corresponding amine derivative.
Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These include compounds like alpidem, zolpidem, and minodronic acid, which have various pharmacological activities.
Benzimidazole derivatives: These compounds also exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Uniqueness
4-chloro-N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 4-methoxyphenyl group and the nitrobenzamide moiety contributes to its potency and selectivity in various applications .
Properties
IUPAC Name |
4-chloro-N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O4/c1-30-15-8-5-13(6-9-15)19-20(25-11-3-2-4-18(25)23-19)24-21(27)14-7-10-16(22)17(12-14)26(28)29/h2-12H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTZCOYJRWSSEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.